molecular formula C11H8Cl2N2O B8372404 6-(3,4-dichlorophenyl)-5-methylpyridazin-3(2H)-one

6-(3,4-dichlorophenyl)-5-methylpyridazin-3(2H)-one

Cat. No. B8372404
M. Wt: 255.10 g/mol
InChI Key: SPOQOVBTEXXRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653262B2

Procedure details

6-(3,4-dichlorophenyl)-5-methylpyridazin-3(2H)-one (500 mg) is added stepwise to phosphoryl trichloride (1.8 ml). The reaction mixture is heated to 100° C. for 1 hour, then cooled to room temperature and poured onto ice water. The formed precipitate is separated, washed with water and dried to give 3-chloro-6-(3,4-dichlorophenyl)-5-methylpyridazine (509 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[C:10]([CH3:16])=[CH:11][C:12](=O)[NH:13][N:14]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:12]1[N:13]=[N:14][C:9]([C:4]2[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=2)=[C:10]([CH3:16])[CH:11]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C=1C(=CC(NN1)=O)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice water
CUSTOM
Type
CUSTOM
Details
The formed precipitate is separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=C(C1)C)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 509 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.